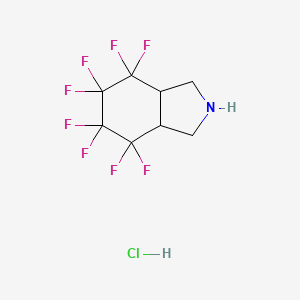

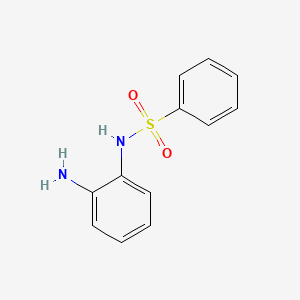

N-(2-Aminophenyl)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-aminophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H12N2O2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Wissenschaftliche Forschungsanwendungen

N-(2-aminophenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

Medicine: Explored for its potential anticancer and antimicrobial properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

Target of Action

The primary target of N-(2-aminophenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a significant modification in pH .

Mode of Action

N-(2-aminophenyl)benzenesulfonamide interacts with its target, CA IX, by forming a coordination bond between the negatively charged amino group and the zinc ion in the enzyme . This interaction results in the inhibition of CA IX , which can be a useful target for discovering novel antiproliferative agents .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from anaerobic glycolysis . This shift leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .

Result of Action

The inhibition of CA IX by N-(2-aminophenyl)benzenesulfonamide results in significant anti-proliferative activity against certain cancer cell lines . For instance, certain derivatives of this compound have shown significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .

Biochemische Analyse

Biochemical Properties

N-(2-aminophenyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX, a protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the inhibition of carbonic anhydrase IX, which can lead to significant modifications in pH .

Cellular Effects

The effects of N-(2-aminophenyl)benzenesulfonamide on cells are profound. It has been shown to have an inhibitory effect on the proliferation of certain types of cancer cells, including triple-negative breast cancer cells (MDA-MB-231) and another breast cancer cell line (MCF-7) .

Molecular Mechanism

At the molecular level, N-(2-aminophenyl)benzenesulfonamide exerts its effects through binding interactions with carbonic anhydrase IX . This binding leads to the inhibition of the enzyme, resulting in changes in gene expression and a shift in cellular metabolism .

Temporal Effects in Laboratory Settings

It has been observed that certain derivatives of this compound have a significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM .

Metabolic Pathways

N-(2-aminophenyl)benzenesulfonamide is involved in the metabolic pathway related to carbonic anhydrase IX . It interacts with this enzyme, leading to changes in metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonyl chloride with aniline under basic conditions. The reaction proceeds as follows:

- Dissolve 2-aminobenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.

- Add aniline to the solution while maintaining the temperature at around 0°C.

- Gradually add a base, such as sodium hydroxide, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

- Stir the reaction mixture for several hours at room temperature.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods: Industrial production of N-(2-aminophenyl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-aminophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Nitrobenzenesulfonamide derivatives.

Reduction: Aminobenzenesulfonamide derivatives.

Substitution: Halogenated or nitrated benzenesulfonamide derivatives.

Vergleich Mit ähnlichen Verbindungen

- N-(4-aminophenyl)benzenesulfonamide

- N-(2-methylphenyl)benzenesulfonamide

- N-(2-chlorophenyl)benzenesulfonamide

Comparison: N-(2-aminophenyl)benzenesulfonamide is unique due to the position of the amino group on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

N-(2-aminophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFXBBKICOQXTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride](/img/structure/B2372886.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2372888.png)

![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2372893.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372894.png)

![3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B2372898.png)

![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)